molecular formula C26H26N4O4 B4066241 2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B4066241
M. Wt: 458.5 g/mol
InChI Key: HPCPEXVRLYDBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylpiperazine is reacted with chloroacetyl chloride to form the acetamide derivative.

    Nitrophenyl Substitution: Finally, the acetamide derivative is reacted with 4-nitrobenzoyl chloride to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group may play a crucial role in its binding affinity and specificity, while the piperazine ring can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)benzaldehyde
  • 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile
  • 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl and acetamide moieties provide specific reactivity and binding characteristics that are not present in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c31-25(19-29-15-13-28(14-16-29)18-20-7-3-1-4-8-20)27-24-12-11-22(30(33)34)17-23(24)26(32)21-9-5-2-6-10-21/h1-12,17H,13-16,18-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEXVRLYDBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-benzylpiperazin-1-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.